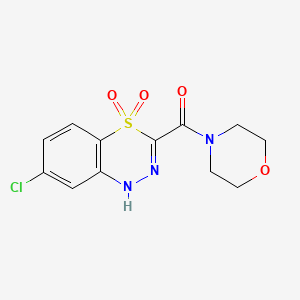
7-chloro-3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide
Descripción general
Descripción
7-chloro-3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide is a useful research compound. Its molecular formula is C12H12ClN3O4S and its molecular weight is 329.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
7-Chloro-3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide is a compound of interest due to its potential biological activities. This compound belongs to the benzothiadiazine class and has been studied for its effects on various biological systems, particularly in relation to cancer treatment and mitochondrial function.
Chemical Structure
The compound's structure is characterized by the presence of a benzothiadiazine ring, which is known for its diverse pharmacological properties. The morpholine moiety adds to its biological activity by potentially enhancing solubility and receptor binding.
Biological Activity Overview
Research has indicated that derivatives of benzothiadiazine, including this compound, exhibit significant biological activities:
- Inhibition of Mitochondrial Complex II : Studies have shown that benzothiadiazine derivatives can inhibit mitochondrial respiratory complex II (CII), which plays a crucial role in cellular respiration and energy production. This inhibition can lead to selective cytotoxicity in cancer cells, making these compounds promising candidates for cancer therapy .
- Anticancer Properties : The compound has demonstrated potential in reducing cell viability in various cancer cell lines. For instance, modifications to the benzothiadiazine scaffold have resulted in compounds with enhanced antineoplastic activity against prostate cancer and triple-negative breast cancer (TNBC) cells .
- Calcium Modulation : The compound's analogs have been shown to affect intracellular calcium levels. Specifically, they facilitate AMPA receptor function by increasing cytosolic Ca²⁺ levels, which is critical for neuronal signaling .
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship has revealed that specific substitutions on the benzothiadiazine ring significantly influence biological activity. For example, the introduction of halogenated groups has been correlated with increased potency against cancer cells .
| Compound | X | Y | R₁ | R₂ | Molecular Weight (g/mol) | % Inhibition CII (100 μM) |
|---|---|---|---|---|---|---|
| 13a | F | H | SCH₃ | H | 246.27 | 0 |
| 14a | F | H | H | H | 257.28 | 4 ± 6.9 |
| 15a | F | H | H | H | 285.34 | 5 ± 4.5 |
| 16a | F | H | H | H | 339.77 | 30 ± 6.5 |
| 17a | F | H | H | H | 323.32 | 1 ± 6.2 |
This table summarizes the inhibition rates of various derivatives against mitochondrial complex II, highlighting the impact of structural modifications on efficacy.
Case Studies
- Prostate Cancer : A study involving a series of benzothiadiazine derivatives showed that certain compounds exhibited a ten-fold selectivity for cancer cells over non-malignant cells, indicating their potential as targeted therapies .
- Neuronal Activity : Research on the effects of IDRA-21 (a related compound) demonstrated that it could enhance AMPA receptor activity through calcium modulation in neuronal cells, suggesting potential applications in neuropharmacology .
Propiedades
IUPAC Name |
(7-chloro-4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O4S/c13-8-1-2-10-9(7-8)14-15-11(21(10,18)19)12(17)16-3-5-20-6-4-16/h1-2,7,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEJVEGVWMLAFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NNC3=C(S2(=O)=O)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















